Ethyleniminoifosfamide

Description

Historical Context and Evolution of Related Phosphoramide (B1221513) Derivatives in Research

The scientific journey of Ethyleniminoifosfamide is intrinsically linked to the development of phosphoramide mustards, a class of compounds that revolutionized cancer chemotherapy. The origins of this research can be traced back to the nitrogen mustards of the 1940s. aacrjournals.org A pivotal moment in this evolution was the synthesis of cyclophosphamide (B585) in the late 1950s, a groundbreaking prodrug that required metabolic activation to exert its cytotoxic effects. aacrjournals.org This concept of bioactivation was a significant leap forward, aiming to improve selectivity towards cancer cells.

Following cyclophosphamide, its structural isomer, ifosfamide (B1674421), was developed in the mid-1960s. dissertationtopic.net Ifosfamide also requires metabolic activation, primarily through hydroxylation by cytochrome P450 enzymes in the liver, to form its active alkylating metabolites. gustaveroussy.frnih.gov The development of these compounds established the oxazaphosphorine ring as a key pharmacophore for this class of anticancer agents. aacrjournals.org this compound emerges from this lineage as a derivative of ifosfamide, representing a continued effort to modify and potentially improve upon the properties of these established drugs. The synthesis of various ifosfamide analogues has been an area of active research, aiming to enhance anticancer activity and reduce toxic side effects. gustaveroussy.frresearchgate.net

Table 1: Comparison of this compound with Related Phosphoramide Derivatives

| Compound | Chemical Structure | Key Structural Features |

| Cyclophosphamide | Oxazaphosphorine ring, two chloroethyl groups on the exocyclic nitrogen. | |

| Ifosfamide | Oxazaphosphorine ring, one chloroethyl group on the exocyclic nitrogen and one on the ring nitrogen. dissertationtopic.net | |

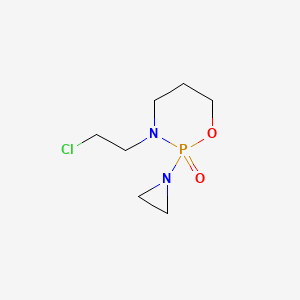

| This compound | Oxazaphosphorine ring, an aziridinyl group, and a chloroethyl group on the ring nitrogen. Current time information in Bangalore, IN. |

Rationale for Continued Academic Investigation of this compound

The continued academic interest in this compound stems from its distinct structural features, which may translate into a unique biological activity profile compared to its predecessors. The primary rationale for its investigation lies in its potential as a DNA alkylating agent. The aziridine (B145994) ring, a three-membered heterocycle containing a nitrogen atom, is a known electrophilic group that can react with nucleophilic sites on DNA, leading to the formation of covalent adducts. This process, along with the alkylating potential of the chloroethyl group, can induce DNA damage, inhibit DNA replication, and ultimately trigger cell death in rapidly dividing cancer cells. Current time information in Bangalore, IN.

Researchers are also intrigued by the possibility that this compound may possess a different spectrum of activity or a modified toxicity profile compared to ifosfamide. For instance, the metabolism of ifosfamide can lead to the formation of chloroacetaldehyde, a metabolite associated with neurotoxicity and nephrotoxicity. nih.govresearchgate.net The structural modifications in this compound could potentially alter its metabolic pathway, leading to different metabolites and, consequently, a different safety profile. The synthesis and evaluation of new ifosfamide analogs are often driven by the goal of reducing the formation of toxic metabolites while retaining or enhancing the desired anticancer effects. gustaveroussy.frresearchgate.net

Current Research Landscape and Gaps in Understanding this compound Mechanisms

Despite the clear rationale for its investigation, the current research landscape for this compound is characterized by a notable scarcity of specific studies. While the general mechanism of action is presumed to be DNA alkylation, detailed mechanistic studies focusing exclusively on this compound are limited. Much of the understanding is extrapolated from the extensive research on cyclophosphamide and ifosfamide.

Furthermore, the precise metabolic fate of this compound remains to be elucidated. Understanding how this compound is metabolized is crucial for predicting its efficacy and toxicity. Key unanswered questions include:

Is this compound a prodrug that requires metabolic activation?

What are the specific metabolites formed, and what are their biological activities?

How does its metabolic profile compare to that of ifosfamide, and does this difference translate to a more favorable therapeutic index?

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aziridin-1-yl)-3-(2-chloroethyl)-1,3,2λ5-oxazaphosphinane 2-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN2O2P/c8-2-4-9-3-1-7-12-13(9,11)10-5-6-10/h1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXPOIOWMASQOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)N2CC2)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313558 | |

| Record name | NSC272335 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29102-47-4 | |

| Record name | NSC272335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC272335 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Ethyleniminoifosfamide

Development of Novel Synthetic Pathways for Ethyleniminoifosfamide

The synthesis of phosphorus-aziridinyl compounds typically involves the reaction of a phosphorus oxychloride precursor with the desired amine and aziridine (B145994) components. researchgate.netscielo.br For ifosfamide (B1674421) and its analogs, a common starting material is 3-(2-chloroethylamino)propan-1-ol, which is reacted with phosphorus oxychloride (POCl₃) to form a cyclic phosphoramidic chloride intermediate. google.com The subsequent introduction of the second chloroethylamino side chain or, in this case, an ethylenimino (aziridine) ring, completes the synthesis.

A general pathway for synthesizing an this compound-like structure can be conceptualized in the following steps:

Formation of the Oxazaphosphorine Ring: Reaction of an appropriate amino alcohol, such as 3-(benzylamino)propan-1-ol, with phosphorus oxychloride in the presence of a base (e.g., triethylamine) to yield a cyclic phosphoramidic chloride.

Introduction of the Chloroethylamino Side Chain: The cyclic intermediate is then reacted with 2-chloroethylamine (B1212225) to attach the first alkylating side chain.

Introduction of the Ethylenimino Group: The final step involves the reaction of the resulting intermediate with ethylenimine (aziridine) to displace the remaining chlorine on the phosphorus atom, yielding the target compound.

Alternative strategies may involve reacting phosphorus oxychloride first with aziridine and then with the other components sequentially. researchgate.netgoogle.com The choice of solvents, temperature, and order of reagent addition are critical to control reactivity and maximize yield. google.com For instance, reactions are often carried out at low temperatures (-5 to -15 °C) in a heterogeneous medium consisting of a water-immiscible solvent and an aqueous alkali solution to neutralize the acid formed during the reaction. google.com

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthesis of complex molecules like this compound is essential for producing sufficient quantities of high-purity material for research. Key factors influencing yield and purity include the choice of reagents, reaction conditions, and purification methods.

Key Optimization Parameters:

| Parameter | Description | Potential Impact on Yield/Purity |

| Solvent | The medium for the reaction. Common choices include dichloromethane, chloroform, and tetrahydrofuran. nih.govnih.gov | Affects solubility of reactants and intermediates, influencing reaction rates and side product formation. |

| Temperature | Reactions are often conducted at low temperatures (e.g., -78°C to 0°C) to control the high reactivity of reagents like POCl₃. google.comnih.gov | Higher temperatures can lead to unwanted side reactions and polymerization, reducing yield and purity. |

| Base | A tertiary amine, such as triethylamine, is typically used to scavenge HCl produced during the reaction. nih.gov | The choice and stoichiometry of the base are crucial to drive the reaction to completion and prevent degradation of acid-sensitive groups. |

| Purification | Techniques like silica (B1680970) gel column chromatography are used to separate the target compound from impurities. nih.gov | The choice of eluent system is critical for achieving high purity. nih.gov |

For example, a patented method for preparing tris-(aziridinyl) phosphine (B1218219) oxide highlights the use of a water-immiscible solvent emulsified with an aqueous alkali solution at temperatures between -5 and -15 °C, which significantly improved yields compared to purely aqueous methods. google.com Similarly, the purification of related nitrogen mustard derivatives has shown that the specific composition of the eluent in column chromatography is a determining factor for obtaining a high yield of the pure intermediate. nih.gov

Design and Synthesis of this compound Analogs and Prodrugs for Mechanistic Studies

The design and synthesis of analogs and prodrugs are crucial for elucidating structure-activity relationships, metabolic pathways, and mechanisms of action. nih.govscience.gov Ifosfamide itself is a prodrug that is metabolically activated by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to form 4-hydroxyifosfamide (B1221068). clinpgx.orgclinpgx.org This active metabolite exists in equilibrium with its open-ring tautomer, aldoifosfamide (B1666837), which then spontaneously decomposes to release the ultimate cytotoxic agent, isophosphoramide mustard, and acrolein. researchgate.netbiointerfaceresearch.com

Strategies for Analog and Prodrug Design:

Modification of the Alkylating Groups: Replacing the chloroethyl groups with other functionalities can alter the compound's alkylating activity and selectivity. researchgate.net

Substitution on the Oxazaphosphorine Ring: Introducing substituents on the ring can influence the rate of metabolic activation and detoxification. For instance, analogs of cyclophosphamide (B585) with phenyl ketone groups have been synthesized to study their chemical stability and fragmentation rates. nih.gov

Hypoxia-Activated Prodrugs: A novel approach involves creating prodrugs that are selectively activated in the low-oxygen (hypoxic) environment of solid tumors. nih.gov For example, a 2-nitroimidazole (B3424786) phosphoramide (B1221513) mustard analog was designed to be activated by cellular reductases under hypoxic conditions, generating an active nitrogen mustard. nih.gov

Phosphorodiamidate Prodrugs: This strategy involves masking the phosphate (B84403) group with amino acid esters to improve cellular uptake and bypass certain resistance mechanisms. nih.govnih.gov

The synthesis of these analogs often follows similar chemical principles to the parent compound but requires specifically designed starting materials and reaction schemes. For example, the synthesis of a hypoxia-selective prodrug involved creating an alkyne-containing secondary amine, which was then coupled to the phosphoramide mustard core. nih.gov

Isotopic Labeling Approaches for Metabolic and Mechanistic Elucidation

Isotopic labeling is an indispensable technique for tracing the metabolic fate of a drug and understanding its mechanism of action. wikipedia.orgmusechem.com By replacing one or more atoms in a molecule with a stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotope, researchers can track the molecule and its metabolites through complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Applications of Isotopic Labeling for this compound Research:

Metabolic Pathway Elucidation: Labeled compounds can be administered in vivo or in vitro, and the resulting metabolites can be identified by their unique isotopic signature. This helps to map the activation and detoxification pathways, similar to how the metabolism of ifosfamide to 4-hydroxyifosfamide and subsequently to isophosphoramide mustard was elucidated. clinpgx.orgresearchgate.net

Quantification of Metabolites: Stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis of drug and metabolite levels in biological fluids by mass spectrometry. nih.gov This is crucial for pharmacokinetic studies.

Mechanistic Studies: Isotopes can be used to track the covalent binding of the active alkylating agent (the "mustard" moiety) to biological macromolecules like DNA. nih.gov By labeling the ethylenimino or chloroethyl groups, researchers can identify the specific sites of DNA alkylation, which is central to the compound's cytotoxic effect. biopharmanotes.com

The synthesis of isotopically labeled this compound would involve using a labeled precursor at a suitable stage in the synthetic pathway. For example, labeled ethylenimine or labeled 2-chloroethylamine could be incorporated to introduce the isotopic tag onto the alkylating arms of the molecule.

In Vitro and in Vivo Metabolic Profiling of Ethyleniminoifosfamide

Enzymatic Biotransformation Pathways of Ethyleniminoifosfamide

The metabolism of ifosfamide (B1674421) proceeds along two primary, competing pathways: ring hydroxylation, which is the activation pathway, and side-chain oxidation, which leads to inactivation and the formation of toxic metabolites. The balance between these pathways is a key determinant of the drug's efficacy and toxicity profile.

Hepatic Metabolic Transformations

The liver is the principal site of ifosfamide metabolism. The initial and rate-limiting step in its bioactivation is the enzymatic hydroxylation at the C4 position of the oxazaphosphorine ring, catalyzed primarily by cytochrome P450 (CYP) enzymes. This reaction yields the unstable intermediate 4-hydroxyifosfamide (B1221068).

Concurrently, ifosfamide undergoes side-chain oxidation, also mediated by hepatic CYP enzymes. This N-dechloroethylation process occurs on either of the two chloroethyl side chains, resulting in the formation of N2-dechloroethylifosfamide and N3-dechloroethylifosfamide. This pathway also liberates chloroacetaldehyde, a metabolite implicated in the neurotoxic side effects associated with ifosfamide therapy. Research indicates that ifosfamide can induce its own metabolism over time, a phenomenon known as autoinduction, by increasing the expression of hepatic metabolizing enzymes.

Intestinal Metabolic Transformations

While the liver is the primary metabolic organ, the intestine also plays a significant role, particularly in the first-pass metabolism of orally administered drugs. The epithelial cells of the small intestine contain various drug-metabolizing enzymes, including cytochrome P450 isoforms.

In vitro studies using rat intestinal microsomes have revealed a distinct metabolic profile compared to the liver. While hepatic metabolism predominantly favors the activation pathway of 4-hydroxylation, intestinal metabolism shows a clear preference for the N-dechloroethylation pathway. Specifically, N3-dechloroethylation was found to be the major metabolic route in rat intestinal microsomes, accounting for 73.0% of the total monitored activity, whereas 4-hydroxylation constituted only 9.8%. This suggests that intestinal metabolism may contribute significantly to the formation of the neurotoxic metabolite chloroacetaldehyde, especially following oral administration.

Identification and Characterization of this compound Metabolites

The biotransformation of ifosfamide results in a variety of metabolites, each with distinct biological activities.

The activation pathway begins with 4-hydroxyifosfamide , which exists in a dynamic equilibrium with its ring-opened tautomer, aldoifosfamide (B1666837) . Aldoifosfamide can undergo two fates: it can be oxidized by aldehyde dehydrogenase to the inactive metabolite carboxyifosfamide , or it can spontaneously decompose to yield the ultimate cytotoxic agent, isophosphoramide mustard , and acrolein . Isophosphoramide mustard is the alkylating agent responsible for the drug's anticancer effects, while acrolein is a highly reactive unsaturated aldehyde that contributes to urotoxicity.

The side-chain oxidation pathway yields the inactive metabolites N2-dechloroethylifosfamide and N3-dechloroethylifosfamide , along with chloroacetaldehyde , which is a primary contributor to neurotoxicity.

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of ifosfamide. Several specific isoforms are involved, with their relative contributions influencing the balance between therapeutic activation and toxicity.

CYP3A4 : This is the major enzyme responsible for the metabolism of ifosfamide in the human liver. It catalyzes both the activation pathway (4-hydroxylation) and the N-dechloroethylation pathways.

CYP2B6 : This isoform also plays a significant role in both 4-hydroxylation and N-dechloroethylation.

Other CYPs : Minor contributions to ifosfamide metabolism are made by CYP2A6, CYP2C8, CYP2C9, and CYP2C19.

The stereochemistry of ifosfamide is an important factor, as CYP3A4 and CYP2B6 exhibit different preferences for the (R)- and (S)-enantiomers. In human liver microsomes, (R)-ifosfamide is preferentially metabolized via the activating 4-hydroxylation pathway, whereas (S)-ifosfamide is more readily biotransformed via N-dechloroethylation.

Beyond the CYP system, other enzymes like alcohol dehydrogenase and aldehyde dehydrogenase are involved in the further metabolism of aldoifosfamide to its inactive carboxy- derivative.

Investigating Species-Specific Metabolic Differences of this compound in Preclinical Models

Significant interspecies differences in drug metabolism are common, and ifosfamide is no exception. These differences are crucial to consider when extrapolating preclinical data to humans.

Rat : In vitro and in vivo studies in rats have demonstrated both stereoselective and gender-specific differences in ifosfamide metabolism. In male Sprague-Dawley rats, the (R)-enantiomer is preferentially metabolized via 4-hydroxylation, while the (S)-enantiomer favors N-dechloroethylation. As noted earlier, rat intestinal microsomes heavily favor N-dechloroethylation, a pattern that may differ from humans.

Mouse : Comparative studies of ifosfamide and its isomer cyclophosphamide (B585) in mice showed that ifosfamide preferentially undergoes N-dechloroethylation, while cyclophosphamide favors ring-opening pathways. This highlights a key metabolic difference even between structural isomers within the same species.

Dog and Monkey : Pharmacokinetic studies in dogs and monkeys have been conducted, primarily focusing on the active metabolite isophosphoramide mustard. These studies reveal differences in clearance and half-life compared to rodents, providing additional data points for allometric scaling to predict human pharmacokinetics.

Human : Human metabolism is dominated by CYP3A4 and CYP2B6. A key difference from some preclinical models is the significant role of CYP3A4. Furthermore, there are notable differences within the human population; for example, pediatric patients have very low levels of CYP2B6, which can alter the metabolic profile compared to adults.

These species-specific variations in enzyme expression and activity underscore the importance of using multiple preclinical models to build a comprehensive understanding of a drug's metabolic fate.

Elucidation of Molecular and Cellular Mechanisms of Action of Ethyleniminoifosfamide

Interactions of Ethyleniminoifosfamide with Nucleic Acids

As a compound closely related to Ifosfamide (B1674421), this compound's primary mechanism of cytotoxic action is through its interaction with nucleic acids, specifically DNA. This interaction is characteristic of alkylating agents and leads to significant disruption of DNA structure and function, ultimately triggering cell death. The core of this activity lies in the formation of covalent bonds with DNA bases, a process known as DNA alkylation.

The active metabolites of Ifosfamide are highly electrophilic and readily attack nucleophilic sites on DNA bases. The N7 position of guanine is the most frequent site of alkylation, although other sites on guanine (O6) and adenine (N1, N3) can also be targeted. This initial monofunctional alkylation can lead to several detrimental consequences for the cell, including base mispairing during DNA replication, which can result in mutations.

However, the most significant cytotoxic lesions arise from the bifunctional nature of the activated compound. Possessing two reactive chloroethyl groups, it can react with two different nucleophilic sites, leading to the formation of cross-links in the DNA. These cross-links can be of two types:

Intrastrand cross-links: Formed between two bases on the same strand of DNA.

Interstrand cross-links (ICLs): Formed between two bases on opposite strands of the DNA double helix.

ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, a critical step for both DNA replication and transcription. This blockage of fundamental cellular processes leads to the activation of cell death pathways. The formation of these DNA adducts and cross-links is a hallmark of the antitumor activity of this class of compounds.

| Interaction Type | Primary Target Site | Consequence |

| Monofunctional Alkylation | N7 of Guanine | Base mispairing, potential for mutations |

| Intrastrand Cross-linking | Two bases on the same DNA strand | Distortion of DNA helix, inhibition of polymerases |

| Interstrand Cross-linking | Two bases on opposite DNA strands | Prevention of DNA strand separation, potent block to replication and transcription, highly cytotoxic |

Modulation of Cellular Signaling Pathways by this compound

The extensive DNA damage induced by this compound triggers a cascade of cellular signaling events, ultimately determining the fate of the cancer cell. These pathways are intricately linked and often converge on the decision to undergo programmed cell death (apoptosis), halt the cell cycle to attempt repair, or in some contexts, activate survival pathways like autophagy.

Apoptotic Pathway Induction

Apoptosis is a major outcome of the DNA damage inflicted by Ifosfamide and its analogues. The presence of irreparable DNA cross-links is a potent signal for the initiation of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Ifosfamide treatment has been shown to modulate the expression of key Bcl-2 family members. It can decrease the expression of anti-apoptotic proteins like Bcl-2, which normally act to prevent the release of cytochrome c from the mitochondria. mdpi.com Concurrently, it can activate pro-apoptotic members such as BAX and BAK. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins leads to increased mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. mdpi.com Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological changes of apoptotic cell death. mdpi.comfrontiersin.org Studies have demonstrated the activation of caspases-3, -8, and -9 following treatment with Ifosfamide mustard derivatives. mdpi.comfrontiersin.org

Cell Cycle Regulation Perturbations

In response to DNA damage, cells activate complex signaling networks known as cell cycle checkpoints. These checkpoints serve to arrest the cell cycle, providing time for DNA repair before the damaged genetic material is passed on to daughter cells. Alkylating agents like Ifosfamide are potent activators of these checkpoints.

The DNA damage, particularly the formation of bulky adducts and cross-links, is recognized by sensor proteins that activate key checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2.

Activated Chk1 and Chk2 play a crucial role in halting cell cycle progression at the G1/S and G2/M transitions. They do this by targeting the Cdc25 family of phosphatases for degradation, which prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for entry into the S phase and mitosis.

Furthermore, Ifosfamide has been shown to decrease the expression of genes like TP53 and CDKN1A (encoding p21/CIP1), which are critical regulators of the p53 pathway and the cell cycle. mdpi.com The p53 tumor suppressor protein is a central player in the DNA damage response, and its activation can lead to cell cycle arrest, senescence, or apoptosis. The modulation of these key cell cycle regulators underscores the profound impact of Ifosfamide-induced DNA damage on the cell's ability to proliferate.

Autophagy Modulation

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It plays a dual role in cancer: it can act as a tumor suppressor by removing damaged organelles and proteins, but it can also promote the survival of established tumors by providing nutrients during periods of stress. nih.gov

The role of Ifosfamide in directly modulating autophagy is not as well-defined as its effects on apoptosis and the cell cycle. However, as a DNA-damaging agent, it induces significant cellular stress, a known trigger for autophagy. frontiersin.org In the context of cancer therapy, autophagy can be a pro-survival mechanism that allows cancer cells to withstand the cytotoxic effects of chemotherapy. frontiersin.org By degrading damaged components and recycling them into energy and building blocks, autophagy can help cells to survive treatment.

Conversely, in some cellular contexts, particularly in cells with defective apoptotic pathways, excessive or sustained autophagy can lead to a form of programmed cell death known as autophagic cell death (Type II programmed cell death). frontiersin.org Therefore, the modulation of autophagy by this compound is likely to be context-dependent, varying with the cancer cell type and the status of other cell death pathways. The interplay between Ifosfamide-induced apoptosis and autophagy is a critical determinant of the ultimate therapeutic outcome.

Impact of this compound on DNA Damage Response Mechanisms

The extensive DNA damage caused by this compound potently activates the cell's DNA Damage Response (DDR) network. The DDR is a sophisticated signaling cascade that detects DNA lesions, signals their presence, and promotes their repair. The type of repair pathway activated depends on the nature of the DNA damage.

The primary lesions induced by Ifosfamide, alkylated bases and cross-links, are recognized and processed by several DNA repair pathways:

Base Excision Repair (BER): This pathway is primarily responsible for repairing single-base lesions, including some of the monofunctional adducts created by Ifosfamide.

Nucleotide Excision Repair (NER): NER is capable of recognizing and removing bulky DNA adducts that distort the DNA helix, including some of the lesions induced by Ifosfamide.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for the repair of DNA double-strand breaks (DSBs). While not the primary lesion induced by Ifosfamide, DSBs can arise as a secondary consequence of stalled replication forks at the site of interstrand cross-links. The repair of ICLs is a complex process that often involves elements of both NER and HR.

The activation of the DDR is a double-edged sword in cancer therapy. On one hand, an intact and efficient DDR can repair the damage induced by this compound, leading to drug resistance. On the other hand, overwhelming the repair capacity of the DDR with extensive DNA damage can lead to the accumulation of lethal lesions and trigger cell death. The status of a tumor's DDR pathways can, therefore, be a key determinant of its sensitivity to this class of chemotherapeutic agents.

| DNA Repair Pathway | Primary Lesions Repaired | Role in Response to this compound |

| Base Excision Repair (BER) | Single-base damage (e.g., alkylated bases) | Repair of monofunctional adducts |

| Nucleotide Excision Repair (NER) | Bulky, helix-distorting adducts | Repair of some bulky adducts and involvement in ICL repair |

| Homologous Recombination (HR) | Double-strand breaks, interstrand cross-links | Critical for the repair of ICLs and secondary DSBs |

| Non-Homologous End Joining (NHEJ) | Double-strand breaks | Repair of secondary DSBs |

Preclinical Efficacy Assessment of Ethyleniminoifosfamide in Model Systems

In Vitro Cell Culture Models for Ethyleniminoifosfamide Efficacy Evaluation

In vitro models provide an initial, high-throughput method for assessing the cytotoxic and cytostatic effects of this compound against cancer cells. These systems range from simple two-dimensional monolayers to more complex three-dimensional structures that better replicate the tumor microenvironment.

Two-Dimensional Cell Line Assays

Two-dimensional (2D) cell culture, where cancer cells are grown as a monolayer on a flat substrate, represents the conventional first step in efficacy screening. These assays are cost-effective and allow for rapid determination of key metrics such as the half-maximal inhibitory concentration (IC50). For compounds structurally related to this compound, such as other aziridinyl-containing agents, 2D assays have demonstrated potent cytotoxic activity across a range of cancer cell lines.

For instance, studies on aziridinyl-based compounds show significant growth inhibition in various tumor types. The activity of these agents is linked to their ability to induce DNA cross-linking, a mechanism shared by this compound. The efficacy in these 2D models is often correlated with the expression levels of specific enzymes that activate the compound.

Table 1: Illustrative Efficacy of Aziridinyl-Containing Compounds in 2D Cell Culture

| Cell Line | Cancer Type | Endpoint | Result |

|---|---|---|---|

| H460 | Non-Small Cell Lung Cancer | DNA Cross-linking | 50% cross-linking at 5 nmol/L |

| MCF-7 | Breast Cancer | Growth Inhibition (IC50) | Potent inhibition observed |

| DU145 | Prostate Cancer | Cell Viability | Dose-dependent reduction in viability |

| CAL27 | Head and Neck Cancer | Cell Viability | Sensitive response to treatment |

Co-culture Systems for Microenvironment Interactions

The tumor microenvironment (TME) consists of cancer cells, stromal cells (like fibroblasts), endothelial cells, and immune cells, all of which can influence therapeutic response. Co-culture systems, where cancer cells are grown with one or more other cell types, are used to model these complex interactions.

For an alkylating agent like this compound, the TME can impact efficacy. For example, cancer-associated fibroblasts can secrete factors that promote drug resistance. Conversely, the compound's effect on immune cells within the TME is also a critical consideration. Studies using co-culture models of tumor cells and T-lymphocytes have demonstrated that mutual interactions can lead to the activation of immune cells and the release of inflammatory cytokines, potentially synergizing with the cytotoxic effects of the drug. Understanding these interactions is vital for predicting the in vivo performance of this compound.

In Vivo Animal Models for this compound Efficacy Studies

In vivo animal models are indispensable for evaluating the systemic efficacy and therapeutic window of a potential anticancer drug. These models allow for the assessment of the compound's activity within a complete biological system.

Genetically Engineered Mouse Models

Genetically Engineered Mouse Models (GEMMs) are developed by introducing specific genetic mutations that lead to the spontaneous development of tumors in a manner that closely mimics human cancer progression. These models are advantageous because the tumors arise in an immunocompetent host, preserving the natural interactions between the tumor and the immune system.

For a compound like this compound, GEMMs provide a sophisticated platform to assess efficacy against tumors with specific genetic drivers. For example, a GEMM for a specific type of lung adenocarcinoma could be used to determine if the compound is effective against tumors driven by a particular oncogene. These models are crucial for validating drug targets and understanding mechanisms of resistance in a context that is more clinically relevant than xenograft models.

Xenograft and Allograft Models

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a widely used tool in preclinical oncology. These models can be established from established cancer cell lines (cell line-derived xenografts, CDX) or directly from patient tumors (patient-derived xenografts, PDX).

Studies on related aziridinyl-containing compounds have demonstrated significant antitumor activity in xenograft models. For example, several novel bis(aziridinyl)phosphinyl derivatives showed high activity against L1210 leukemia in mice. Efficacy in these models is typically measured by tumor growth inhibition or regression over time. Allograft models, which use mouse tumor cells transplanted into an immunocompetent mouse of the same strain, are particularly useful for studying immuno-oncology agents.

Table 2: Representative In Vivo Efficacy of Related Aziridinyl Agents in Murine Models

| Model Type | Cancer Type | Host | Primary Finding |

|---|---|---|---|

| Allograft | Leukemia L1210 | Immunocompetent Mice | High antitumor activity observed |

| Allograft | Walker 256 Carcinoma | Rats | Observed antitumor activity |

| Xenograft | Various Human Tumors | Immunodeficient Mice | Standard model for efficacy evaluation |

| PDX Model | Patient-Derived Tumors | Immunodeficient Mice | Maintains heterogeneity of original tumor |

Comparative Efficacy Across Diverse Preclinical Models

The preclinical antitumor activity of this compound (Ifosfamide), an alkylating agent, has been evaluated across a range of human tumor xenografts in vivo. nih.gov In a comprehensive preclinical phase II study using thymus aplastic nude mice, the efficacy of Ifosfamide (B1674421) was tested against 43 different human tumor models. nih.gov The results demonstrated that Ifosfamide induced tumor regression in 36% of the tested xenografts. nih.gov

Notably, the compound showed significant activity in several cancer types. Of the breast cancer xenografts tested, 80% (4 out of 5) showed regression. nih.gov Similarly, 75% of small-cell lung cancer models (3 out of 4) and 100% of testicular cancer xenografts (3 out of 3) responded to treatment. nih.gov Positive responses were also observed in non-small-cell lung cancer (2 out of 7), colon cancer (1 out of 3), gastric cancer (1 out of 1), and sarcomas (1 out of 2). nih.gov However, some tumor types, including ovarian, uterine, and renal cancer xenografts, as well as melanomas, were found to be resistant to Ifosfamide in this preclinical setting. nih.gov

A direct comparison with the structurally related oxazaphosphorine, cyclophosphamide (B585), was conducted in 30 human tumor xenografts. In this comparative analysis, Ifosfamide demonstrated a higher response rate, inducing tumor regression or remission in 43% of the models, compared to 33% for cyclophosphamide. nih.gov

The following table summarizes the comparative preclinical efficacy of Ifosfamide in various human tumor xenograft models.

Interactive Data Table: Preclinical Efficacy of Ifosfamide in Human Tumor Xenografts

| Tumor Type | Number of Models Tested | Number of Responding Models | Response Rate (%) |

|---|---|---|---|

| Breast Cancer | 5 | 4 | 80% |

| Small-Cell Lung Cancer | 4 | 3 | 75% |

| Testicular Cancer | 3 | 3 | 100% |

| Sarcomas | 2 | 1 | 50% |

| Gastric Cancer | 1 | 1 | 100% |

| Colon Cancer | 3 | 1 | 33% |

| Non-Small-Cell Lung Cancer | 7 | 2 | 29% |

Data sourced from a preclinical phase II study in human tumor xenografts. nih.gov

Methodologies for Assessing Pharmacodynamic Biomarkers in Preclinical Studies

The preclinical evaluation of this compound relies on robust pharmacodynamic (PD) biomarkers to confirm target engagement and understand the molecular mechanisms of its cytotoxic effects. As an alkylating agent, Ifosfamide's primary mechanism of action involves the induction of DNA damage in cancer cells. cancerresearchuk.org Consequently, methodologies for assessing DNA damage are central to its preclinical pharmacodynamic assessment.

Two key assays are prominently used to quantify Ifosfamide-induced DNA damage: the Single Cell Gel Electrophoresis (Comet) assay and the γH2AX assay.

Single Cell Gel Electrophoresis (Comet) Assay:

The comet assay is a sensitive technique for the detection of DNA strand breaks in individual cells. nih.govrndsystems.com The principle of the assay involves embedding single cells in a thin layer of agarose (B213101) on a microscope slide, followed by lysis of the cell membrane to release the DNA. rndsystems.commdpi.com The DNA is then subjected to electrophoresis. Damaged DNA, containing strand breaks, relaxes and migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." rndsystems.com The intensity and length of the comet tail are proportional to the amount of DNA damage.

A modification of this technique allows for the detection of DNA interstrand cross-links, a key lesion induced by bifunctional alkylating agents like Ifosfamide. nih.gov In this adaptation, cells are irradiated to introduce a known number of random DNA strand breaks before analysis. The presence of interstrand cross-links retards the migration of the DNA during electrophoresis, resulting in a smaller comet tail moment compared to irradiated control cells. nih.gov This method has been successfully used to quantify Ifosfamide-induced cross-linking in lymphocytes from patients undergoing therapy. nih.gov

γH2AX Assay:

The γH2AX assay is a highly specific and sensitive method for quantifying DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage. Following the formation of a DSB, the histone protein H2AX is rapidly phosphorylated at serine 139, forming γH2AX. nih.govdntb.gov.ua This phosphorylation event serves as a scaffold for the recruitment of DNA repair proteins to the site of damage.

The assay utilizes antibodies specific to γH2AX to detect and quantify these foci within the cell nucleus. nih.gov Several platforms can be used for this analysis:

Immunofluorescence Microscopy: This is the most common method, allowing for the visualization and counting of discrete γH2AX foci within individual nuclei. nih.gov This technique provides valuable spatial information about the DNA damage response.

Immunohistochemistry: This technique can be applied to tumor tissue sections, including needle biopsies from preclinical xenograft models, to assess the in vivo induction of DNA damage by Ifosfamide. nih.gov

The γH2AX assay has been validated in preclinical models to assess the pharmacodynamic effects of DNA-damaging agents and to determine optimal dosing and scheduling. nih.gov

Combination Strategies of this compound with Other Investigational Agents in Preclinical Settings

Preclinical studies have explored the combination of this compound with various investigational agents to enhance its antitumor efficacy and overcome mechanisms of drug resistance. These strategies often involve combining Ifosfamide with other cytotoxic agents or with targeted therapies that modulate key cellular pathways.

Combination with Other Cytotoxic Agents:

Preclinical evaluations have demonstrated schedule-dependent interactions between Ifosfamide and other chemotherapeutic drugs. For instance, in ovarian carcinoma cell lines, the combination of activated Ifosfamide (4-hydroperoxy-ifosfamide) with paclitaxel (B517696) showed synergistic or additive effects when administered simultaneously or with paclitaxel preceding Ifosfamide. nih.gov Conversely, administering Ifosfamide before paclitaxel resulted in an antagonistic interaction. nih.gov

Ifosfamide has also been shown to deplete cellular glutathione (B108866) levels. nih.gov Glutathione is involved in the detoxification of chemotherapeutic agents and can contribute to drug resistance. By reducing glutathione levels, Ifosfamide may potentiate the activity of other cytotoxic drugs that are substrates for glutathione-S-transferases or are detoxified via glutathione-dependent mechanisms. nih.gov

Combination with Targeted Therapies:

More recent preclinical investigations have focused on combining Ifosfamide with targeted agents, such as PARP inhibitors and anti-angiogenic agents.

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. The combination of an alkylating agent like Ifosfamide, which induces DNA damage, with a PARP inhibitor is based on the principle of synthetic lethality. Preclinical studies have evaluated the combination of the PARP inhibitor olaparib (B1684210) with cyclophosphamide (a related oxazaphosphorine) and topotecan (B1662842) in pediatric solid tumor models. nih.govnih.gov While in vitro data demonstrated synergistic efficacy, this was not clearly discernible in vivo. nih.govnih.gov Further preclinical evaluation of Ifosfamide specifically with PARP inhibitors is warranted to explore this potential therapeutic strategy.

Anti-Angiogenic Agents: Preclinical rationale supports the combination of Ifosfamide with agents that target tumor vasculature. For example, preclinical studies suggested that the combination of the VEGFR inhibitor sorafenib (B1663141) with cytotoxic agents could result in additive efficacy, providing the basis for clinical trials of sorafenib plus Ifosfamide in advanced soft tissue sarcoma. nih.gov

The following table summarizes selected preclinical combination strategies involving Ifosfamide and other investigational agents.

Interactive Data Table: Preclinical Combination Strategies with Ifosfamide

| Combination Agent | Agent Class | Preclinical Model | Observed Interaction |

|---|---|---|---|

| Paclitaxel | Taxane | Ovarian Carcinoma Cell Lines | Synergistic/Additive (Schedule-Dependent) nih.gov |

| Cisplatin | Platinum Compound | Ovarian Carcinoma Cell Lines | Synergistic (Concurrent Administration) nih.gov |

| Olaparib | PARP Inhibitor | Pediatric Solid Tumor Cell Lines | Additive to Synergistic (in vitro) nih.govnih.gov |

| Sorafenib | VEGFR Inhibitor | Not Specified (Rationale for Clinical Trial) | Potential for Additive Efficacy nih.gov |

Investigation of Resistance Mechanisms to Ethyleniminoifosfamide

Acquired Resistance Pathways to Ethyleniminoifosfamide

Acquired resistance emerges in tumor cells as a result of genetic and epigenetic changes following exposure to this compound. oncohemakey.comnih.gov These adaptive changes allow cancer cells to survive and proliferate despite the presence of the drug.

Alterations in Drug Transport and Efflux Systems

A primary mechanism of acquired resistance involves the reduced intracellular accumulation of the drug. oncohemakey.com This is often mediated by the overexpression of drug efflux pumps, which are transmembrane proteins that actively transport xenobiotics, including chemotherapeutic agents, out of the cell. ebmconsult.comfiveable.me

ATP-Binding Cassette (ABC) Transporters : Members of the ABC transporter superfamily, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), are key players in this process. nih.gov The MRP family, in particular, can transport a wide array of anticancer drugs. nih.gov MRP1, MRP2, and MRP3 can transport neutral organic drugs, like those in the alkylating agent class, by co-transporting them with free glutathione (B108866) (GSH). nih.gov Overexpression of these transporters prevents this compound from reaching its intracellular target, DNA, in sufficient concentrations to induce cell death.

| Efflux Pump Family | Examples | Mechanism of Action |

| ATP-Binding Cassette (ABC) Superfamily | P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRP1, MRP2, MRP3) | Actively transport drugs out of the cell, often utilizing ATP for energy. MRPs can co-transport neutral drugs with glutathione. nih.govnih.gov |

| Major Facilitator Superfamily (MFS) | - | Utilize ion gradients to drive the efflux of a wide range of substrates. nih.gov |

| Resistance–Nodulation–Division (RND) Superfamily | - | Form multi-component pump systems that span the inner and outer membranes of Gram-negative bacteria, but homologs exist in human cells that contribute to resistance. nih.gov |

Modifications of Primary Molecular Targets

This compound exerts its cytotoxic effects by alkylating DNA, forming adducts that lead to strand breaks and apoptosis. nih.govaacrjournals.org Resistance can arise from alterations that prevent the cell from recognizing this DNA damage or from changes in the apoptotic signaling pathways. oncohemakey.com

DNA Damage Recognition : The cell has sophisticated systems to recognize DNA damage and initiate repair or apoptosis. If the DNA damage recognition system fails to identify the adducts formed by this compound, the downstream cell cycle arrest and apoptotic signals will not be activated, allowing the cell to survive. oncohemakey.com

Apoptotic Pathways : Genetic changes that inhibit the normal process of programmed cell death (apoptosis) can confer resistance. Even if DNA damage occurs and is recognized, mutations in key apoptotic regulators (e.g., p53) can prevent the cell from undergoing self-destruction. oncohemakey.comoncohemakey.com

Activation of DNA Repair or Detoxification Pathways

Enhanced capacity to repair DNA damage or to detoxify the drug before it reaches its target are critical acquired resistance mechanisms. nih.gov

DNA Repair Pathways : Increased activity of DNA repair pathways can efficiently remove the DNA adducts formed by this compound. oncohemakey.com Key pathways involved include:

Direct Reversal : Mediated by the enzyme O6-alkylguanine-DNA alkyltransferase (MGMT), which directly removes alkyl groups from the O6 position of guanine, a primary site of alkylation. oncohemakey.comaacrjournals.orgnih.gov Upregulation of MGMT is a significant resistance mechanism. oncohemakey.com

Base Excision Repair (BER) : This pathway is involved in repairing DNA damage from alkylation at other sites, such as N7-methylguanine and N3-methyladenine. aacrjournals.orgaacrjournals.org Poly(ADP-ribose)polymerase (PARP) is a crucial enzyme in the BER pathway. aacrjournals.org

Mismatch Repair (MMR) : A functional MMR pathway is sometimes required for the cytotoxicity of alkylating agents, as it can recognize alkylated bases and trigger cell death. aacrjournals.orgaacrjournals.org However, in some contexts, a deficiency in MMR can lead to tolerance of DNA damage and thus resistance. oncohemakey.comaacrjournals.org

Detoxification Pathways : Tumor cells can acquire resistance by increasing the inactivation of this compound.

Glutathione S-Transferase (GST) System : The glutathione (GSH) and GST system plays a central role in detoxifying electrophilic compounds. nih.gov GSTs catalyze the conjugation of GSH to the alkylating agent, rendering it more water-soluble and facilitating its excretion from the cell. nih.gov Increased levels of GSH or enhanced GST activity can lead to significant drug resistance. nih.gov

Intrinsic Resistance Factors to this compound

Intrinsic resistance refers to the inherent ability of some tumors to withstand the effects of this compound without prior exposure. oncohemakey.comfrontiersin.org This is often due to the baseline cellular characteristics of the cancer cells.

Cellular Permeability Barriers

The fundamental structure and composition of the cancer cell membrane can act as a natural barrier, limiting the passive diffusion and uptake of this compound. The physicochemical properties of the drug must be compatible with the lipid bilayer for efficient entry. nih.gov Factors such as the lipid composition and membrane fluidity can influence the rate of drug influx, and inherent differences in these properties among tumor types can contribute to intrinsic resistance. nih.gov

Baseline Expression Levels of Resistance-Associated Proteins

Some cancer cells possess a naturally high expression of proteins that can confer resistance to this compound. This is not a result of adaptation to the drug but rather an intrinsic feature of the cell's proteome. nih.gov

Efflux Pumps : High baseline expression of ABC transporters like P-gp or MRPs can lead to a constitutively high rate of drug efflux, preventing the drug from reaching therapeutic intracellular concentrations. nih.govnih.gov

DNA Repair and Detoxification Enzymes : Tumors may have intrinsically high levels of DNA repair enzymes like MGMT or detoxification enzymes such as GSTs. nih.govnih.gov This pre-existing molecular machinery can efficiently counteract the effects of this compound from the first dose.

| Resistance Factor | Mechanism | Examples of Proteins/Pathways |

| Cellular Permeability | Reduced drug influx due to membrane composition and properties. nih.gov | Lipid bilayer characteristics. |

| Baseline Protein Expression | High inherent levels of proteins that actively remove the drug or repair its damage. nih.gov | ABC transporters (P-gp, MRPs), DNA repair enzymes (MGMT), Detoxification systems (GST/GSH). nih.govnih.govnih.gov |

Role of the Tumor Microenvironment in this compound Resistance

The tumor microenvironment (TME) is a dynamic network of non-cancerous cells, extracellular matrix (ECM), and signaling molecules that surrounds a tumor. frontiersin.org This environment plays a critical role in tumor progression, metastasis, and the development of therapeutic resistance. nih.gov

Key components of the TME that contribute to chemoresistance include:

Hypoxia: Low oxygen levels within the tumor can trigger cellular responses that promote survival and resistance to chemotherapy.

Extracellular Matrix (ECM): The ECM can act as a physical barrier, preventing drugs from reaching tumor cells. Its composition can also influence cell signaling pathways that promote survival and resistance.

Stromal Cells: Cells within the TME, such as cancer-associated fibroblasts (CAFs) and various immune cells, can secrete factors that protect cancer cells from the effects of chemotherapy. nih.gov These cells can also contribute to the remodeling of the ECM, further enhancing resistance. frontiersin.org

Interactions between tumor cells and the surrounding stroma are crucial in promoting a well-organized TME that leads to effective immune evasion and ECM remodeling, both of which contribute to therapy resistance. frontiersin.org

Development of Preclinical Models for Studying this compound Resistance

To investigate the mechanisms of resistance to this compound and to test new therapeutic strategies, robust preclinical models are essential. These models aim to replicate the complexities of human tumors and their response to treatment.

| Preclinical Model | Description | Application in Resistance Studies |

| Resistant Cell Lines | Cancer cell lines that are repeatedly exposed to a drug to select for resistant populations. | Allow for the study of molecular changes that occur in cancer cells as they become resistant to this compound. |

| Patient-Derived Xenografts (PDXs) | Tumors from patients are implanted into immunodeficient mice. | Provide a more clinically relevant model to study resistance as they maintain the heterogeneity and architecture of the original tumor. Can be used to test the efficacy of new drugs on resistant tumors. nih.gov |

| Genetically Engineered Mouse Models (GEMMs) | Mice that are genetically modified to develop specific types of cancer. | Useful for studying how specific genetic mutations contribute to this compound resistance in the context of a fully functional immune system. koreascience.kr |

The development and characterization of these models are critical for advancing our understanding of this compound resistance and for the preclinical evaluation of novel treatment strategies.

Strategies to Overcome this compound Resistance in Preclinical Contexts

Overcoming resistance to this compound is a major goal of preclinical cancer research. Several strategies are being explored to resensitize resistant tumors to treatment or to bypass resistance mechanisms altogether.

Combination Therapies:

Combining this compound with other drugs is a common strategy to enhance its efficacy and overcome resistance. The rationale is that the second drug may target a different pathway or mechanism of resistance. nih.gov Preclinical studies have explored combining ifosfamide (B1674421), a related drug, with agents like taxanes and anthracyclines, showing that ifosfamide can potentiate their antitumor activity. nih.gov

Targeted Therapies:

These drugs are designed to interfere with specific molecules involved in cancer growth and progression. By targeting the specific pathways that are activated in resistant tumors, it may be possible to overcome resistance to this compound. nih.gov

Immunomodulation:

The immune system plays a critical role in controlling cancer. Immunomodulatory drugs aim to stimulate the patient's own immune system to attack cancer cells. nih.gov This approach may be particularly effective in overcoming resistance that is mediated by the immunosuppressive tumor microenvironment. youtube.com

| Strategy | Mechanism of Action | Preclinical Findings |

| Combination Therapy | Targets multiple pathways simultaneously to prevent or overcome resistance. nih.gov | Ifosfamide potentiates the antitumor activity of various cytotoxic agents in vitro. nih.gov |

| Targeted Therapy | Inhibits specific molecules that drive resistance. nih.gov | Preclinical studies show that targeting Aurora A kinase can improve outcomes of EGFR inhibition and limit resistance. nih.gov |

| Immunomodulation | Stimulates the immune system to recognize and attack cancer cells. nih.govsciencenews.dk | Combining immunotherapies with complementary mechanisms of action can enhance antitumor activity in murine tumor models. nih.gov |

Further preclinical research is needed to optimize these strategies and to identify predictive biomarkers that can help select the most effective treatment for individual patients with this compound-resistant tumors.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Ethyleniminoifosfamide and Its Analogs

Identification of Key Structural Moieties for Ethyleniminoifosfamide's Biological Activity

The biological activity of this compound is intrinsically linked to several key structural moieties that contribute to its mechanism of action, primarily through DNA alkylation. The essential components for its activity are the aziridine (B145994) ring, the phosphamide group, and the chloroethyl side chains.

The bis(2-chloroethyl) group is fundamental for the alkylating activity of nitrogen mustards. ijrpc.com This group is responsible for the formation of a highly reactive aziridinium (B1262131) cation that can alkylate DNA, leading to cross-linking between DNA strands and subsequent inhibition of DNA replication and transcription. ijrpc.com

The aziridine ring , also known as an ethylenimine group, is a three-membered heterocyclic amine. researchgate.net Its high ring strain makes it susceptible to nucleophilic attack, allowing it to act as an electrophile and alkylate biological macromolecules like DNA. researchgate.netresearchgate.net In many anticancer agents, the aziridine moiety is a key pharmacophore responsible for cytotoxicity. nih.govcancer.gov The electrophilic character of the aziridine ring allows it to react with nucleophilic sites on DNA bases. nih.gov

The oxazaphosphorine ring is a central feature of compounds like ifosfamide (B1674421) and cyclophosphamide (B585). nih.gov This ring system requires metabolic activation by cytochrome P450 enzymes to become therapeutically active. researchgate.netnih.gov While this compound's specific metabolic pathway is not detailed in available literature, it is plausible that it follows a similar activation process.

| Structural Moiety | Contribution to Biological Activity |

|---|---|

| bis(2-chloroethyl) Group | Forms aziridinium cation for DNA alkylation. ijrpc.com |

| Aziridine Ring | Acts as an electrophile to alkylate DNA due to high ring strain. nih.govresearchgate.net |

| Oxazaphosphorine Ring | Requires metabolic activation to become cytotoxic. researchgate.netnih.gov |

Computational Approaches for SAR Analysis of this compound Derivatives

3D-QSAR models are instrumental in understanding the intricate relationships between a molecule's three-dimensional structure and its biological activity. researchgate.net These models help in identifying key structural features that can be modified to enhance the desired activity of a compound. mdpi.com For this compound derivatives, a 3D-QSAR study would involve aligning a series of analogs and correlating their cytotoxic activities with their steric and electrostatic fields. researchgate.netfrontiersin.org

CoMFA is a 3D-QSAR technique that generates a quantitative model by correlating the biological activity of a set of molecules with their steric and electrostatic fields. nih.govnih.gov The process involves creating a 3D grid around the aligned molecules and calculating the field energies at each grid point. nanobioletters.com These values are then used to build a statistical model, often using partial least squares (PLS) analysis, to predict the activity of new compounds. nih.gov For this compound analogs, CoMFA could provide insights into how modifications to the molecule's shape and charge distribution would affect its anticancer potency.

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov CoMSIA uses a Gaussian-type function to calculate the similarity indices at each grid point, which can result in more stable and interpretable models compared to CoMFA. nih.gov A CoMSIA study on this compound derivatives would offer a more detailed understanding of the non-covalent interactions that could influence its biological activity, guiding the design of analogs with improved properties. semanticscholar.org

| Computational Method | Key Principles and Applications for this compound |

|---|---|

| 3D-QSAR | Correlates 3D structural properties with biological activity to guide drug design. mdpi.comresearchgate.net |

| CoMFA | Uses steric and electrostatic fields to predict the activity of new analogs. nih.govnanobioletters.com |

| CoMSIA | Considers steric, electrostatic, hydrophobic, and hydrogen bond fields for a more detailed SAR understanding. nih.govsemanticscholar.org |

Pharmacophore Modeling and Ligand-Based Drug Design for this compound

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr A pharmacophore model for this compound would likely include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and, crucially, an electrophilic center corresponding to the aziridine ring or the activated chloroethyl groups.

This model could then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological activity. youtube.com Ligand-based drug design, guided by such a pharmacophore model, would enable the rational modification of the this compound scaffold to optimize its anticancer properties. researchgate.net

Elucidating Stereochemical Requirements for this compound Activity

Stereochemistry plays a critical role in the biological activity and toxicity of many drugs, including ifosfamide. nih.gov Ifosfamide is a chiral molecule and is administered as a racemic mixture of two enantiomers, (R)-ifosfamide and (S)-ifosfamide. nih.gov Studies have shown that the (R)-enantiomer is associated with the unique antitumor efficacy of ifosfamide, while the (S)-enantiomer is a major contributor to its neurotoxicity. nih.gov

Predictive Modeling for Novel this compound Analog Design

Predictive modeling, encompassing both SAR and QSAR studies, is a cornerstone of modern drug discovery. For a compound like this compound, where specific experimental data is sparse, predictive models built on analogous structures can guide the synthesis of new derivatives with potentially improved therapeutic profiles.

Structure-Activity Relationships (SAR) of Related Compounds

SAR studies investigate how the chemical structure of a molecule relates to its biological activity. For this compound, the key structural features are the aziridine ring and the oxazaphosphorine core.

The aziridine moiety is a highly reactive electrophilic group due to its strained three-membered ring. This ring is susceptible to nucleophilic attack by biological macromolecules like DNA, leading to alkylation and subsequent cytotoxicity, which is a common mechanism for many anticancer drugs. The nature and position of substituents on the aziridine ring can significantly influence its reactivity and selectivity. For instance, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, potentially reducing off-target reactions.

The ifosfamide backbone, an oxazaphosphorine, is a well-known pro-drug that requires metabolic activation. This activation typically involves hydroxylation at the C4 position of the oxazaphosphorine ring. The substituents on the nitrogen atoms of the phosphonamide group are also critical for activity. The presence of two chloroethyl groups is a common feature in many clinically used alkylating agents and is essential for their DNA cross-linking ability.

Recent research into novel analogs of cyclophosphamide, a closely related oxazaphosphorine, has provided valuable SAR insights. A study on the synthesis and biological activity of new cyclophosphamide analogs demonstrated that modifications to the exocyclic nitrogen atom can significantly impact cytotoxicity. For example, replacing one of the chloroethyl groups with a different substituent can modulate the compound's reactivity and toxicity profile.

To illustrate the impact of structural modifications, consider the following hypothetical data based on published findings for related compounds:

| Compound | Modification | IC50 (µM) on a representative cancer cell line |

| Ifosfamide | Parent Compound | > 50 (requires activation) |

| This compound | Addition of aziridine ring | Predicted to be directly active |

| Analog A | Methyl group on the aziridine ring | Potentially altered reactivity |

| Analog B | Phenyl group on the oxazaphosphorine ring | May influence metabolic activation |

Quantitative Structure-Activity Relationships (QSAR) of Related Compounds

QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds.

For this compound and its potential analogs, QSAR models would likely focus on descriptors related to:

Electronic Properties: Charges on the aziridine ring atoms, the phosphorus atom, and the nitrogen mustard moiety. These descriptors can predict the reactivity of the molecule.

Steric Properties: Molecular volume, surface area, and specific substituent volumes. These can influence how the molecule fits into the active site of a target enzyme or interacts with DNA.

Hydrophobicity: The logP (partition coefficient) of the molecule, which affects its ability to cross cell membranes.

A typical QSAR study involves aligning a series of analogs and using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a 3D-QSAR model. These models generate contour maps that visualize regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for biological activity. While specific CoMFA or CoMSIA studies on this compound are not available, the principles derived from studies on other anticancer agents can be applied. For instance, a 3D-QSAR study on a series of anticancer compounds might reveal that a bulky, hydrophobic group is preferred in a certain region of the molecule to enhance binding to a target protein.

Predictive Modeling for Novel Analog Design

The ultimate goal of SAR and QSAR studies is to guide the design of novel compounds with improved properties. Predictive modeling integrates these approaches to virtually screen and prioritize new this compound analogs before their synthesis.

The design process can be conceptualized in the following steps:

Scaffold Hopping and Virtual Library Generation: Starting with the this compound scaffold, a virtual library of analogs can be generated by systematically modifying different parts of the molecule. This could involve adding various substituents to the aziridine ring, altering the groups on the exocyclic nitrogen, or modifying the oxazaphosphorine ring.

In Silico Screening: The generated virtual library can then be screened using the predictive models. This involves calculating the relevant molecular descriptors for each analog and using the QSAR equation to predict its biological activity. Pharmacophore modeling, another computational technique, can be used to identify the essential 3D arrangement of chemical features required for activity and screen for molecules that fit this model.

Prioritization and Synthesis: The analogs with the highest predicted activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are prioritized for chemical synthesis.

Experimental Validation and Model Refinement: The synthesized compounds are then tested experimentally to determine their actual biological activity. This new data can be used to refine and improve the predictive power of the SAR and QSAR models, leading to a more efficient and iterative drug design cycle.

For example, a predictive model might suggest that introducing a small, electron-donating group on the aziridine ring of this compound could enhance its DNA alkylating activity without significantly increasing its toxicity. This hypothesis can then be tested by synthesizing and evaluating the proposed analog.

The table below presents hypothetical data for newly designed this compound analogs based on predictive modeling:

| Designed Analog | Rationale from Predictive Model | Predicted IC50 (µM) |

| Analog C | Increased hydrophobicity at a key position | 0.5 |

| Analog D | Optimized electronic properties of the aziridine ring | 0.2 |

| Analog E | Introduction of a hydrogen bond donor | 1.1 |

By leveraging the power of predictive modeling based on the SAR and QSAR of related compounds, the design of novel this compound analogs can be significantly accelerated, leading to the identification of more effective and safer anticancer drug candidates.

Identification and Validation of Molecular Targets for Ethyleniminoifosfamide

Target Deconvolution Strategies for Ethyleniminoifosfamide

Target deconvolution is the process of identifying the specific molecular targets with which a compound interacts to produce its biological effect. nih.govpharmafocusasia.comresearchgate.net For a novel compound like this compound, researchers would typically employ a range of advanced techniques to elucidate its mechanism of action.

Proteomic and Genomic Profiling

Proteomic profiling involves the large-scale study of proteins to see how a compound affects their expression levels and post-translational modifications. nih.govbroadinstitute.orgyoutube.comresearchgate.net Mass spectrometry-based quantitative proteomics is a primary tool in this area, allowing for the analysis of global protein abundances within cells or tissues after treatment with the compound. broadinstitute.org A typical workflow would involve comparing the proteomes of treated versus untreated cells to identify proteins that are significantly up- or down-regulated. researchgate.net

Genomic profiling, on the other hand, would analyze changes in gene expression at the RNA level. Techniques like RNA sequencing (RNA-Seq) could reveal which genes are activated or suppressed by the compound, providing clues about the biological pathways being affected.

Chemical Proteomics and Affinity-Based Approaches

Chemical proteomics uses specialized chemical probes, often derived from the compound of interest, to directly identify its protein binding partners within a complex biological sample. nih.govnih.govomicsdi.orgevotec.comstanford.edu

Key affinity-based methods would include:

Affinity Chromatography: The compound would be immobilized on a solid support to "pull down" its binding partners from a cell lysate. nih.gov

Photoaffinity Labeling (PAL): A light-activated version of the compound would be used to form a permanent covalent bond with its target(s) inside living cells, allowing for their subsequent identification. evotec.com

These methods are powerful for identifying direct physical interactions between a drug and its targets. evotec.com

Validation of Predicted Molecular Targets through Functional Assays

Once potential targets are identified, their biological relevance must be validated. This is a critical step to confirm that the interaction between the compound and the target is responsible for the observed cellular effects. nuvisan.com Functional assays would be designed to test this relationship.

For example, if proteomic profiling suggested that this compound targets a specific enzyme, researchers might:

Use genetic techniques like CRISPR or RNAi to reduce the amount of that enzyme in cells and then test if the cells are still sensitive to the compound. nuvisan.com

Overexpress the target protein to see if it confers resistance to the compound.

Perform in vitro assays with the purified protein to confirm that the compound directly modulates its activity.

Structural Characterization of this compound-Target Interactions

To fully understand the mechanism of action, scientists would aim to determine the three-dimensional structure of the compound bound to its validated target. wikipedia.orgnih.gov This provides atomic-level detail of the interaction, which is invaluable for optimizing the drug's potency and selectivity.

X-ray Crystallography and NMR Spectroscopy

X-ray crystallography is a primary method for determining the atomic and molecular structure of a protein-ligand complex. wikipedia.orgnih.govyoutube.comresearchgate.net It requires growing a crystal of the target protein with the compound bound to it. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a 3D electron density map, revealing the precise arrangement of atoms. nih.govyoutube.comlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can provide information about molecular structure and dynamics in solution. nih.govlibretexts.orgneuroaid.comencyclopedia.pubnih.gov It is particularly useful for studying proteins that are difficult to crystallize. wikipedia.org

Cryo-Electron Microscopy Studies

Cryo-electron microscopy (cryo-EM) has become an increasingly vital tool for structural biology, especially for large and complex molecular assemblies that resist crystallization. nih.govnih.govnanoimagingservices.comdelmic.com The technique involves flash-freezing purified samples of the target-compound complex in a thin layer of ice and imaging them with an electron microscope. nih.govnih.gov Computational methods are then used to combine thousands of 2D images into a high-resolution 3D reconstruction of the structure. nih.govdelmic.com

Off-Target Binding Analysis and Its Mechanistic Implications of this compound

Identification of this compound as an Impurity of Ifosfamide (B1674421)

This compound is recognized as a synonym for 2-(1-aziridinyl)-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine, 2-oxide, a known impurity associated with the alkylating chemotherapeutic agent Ifosfamide. Due to its nature as an impurity, specific research detailing the off-target binding profile of this compound is not extensively available. Therefore, an analysis of its potential off-target effects and mechanistic implications is best understood within the broader context of Ifosfamide and its metabolites, which are the primary mediators of both its therapeutic action and its toxicity.

The on-target mechanism of Ifosfamide involves its metabolic activation by cytochrome P450 enzymes in the liver into active alkylating metabolites, primarily isophosphoramide mustard. This metabolite exerts its cytotoxic effects by forming cross-links within DNA, which inhibits DNA replication and triggers cell death in rapidly dividing cancer cells. However, the metabolic activation of Ifosfamide also produces several other metabolites that are known to cause significant off-target toxicities.

Mechanistic Implications of Off-Target Effects Mediated by Ifosfamide Metabolites

The off-target effects of Ifosfamide are not typically characterized by specific, high-affinity binding to unintended protein targets in the way that targeted therapies are. Instead, the toxicity arises from the reactive nature of its metabolites, which can interact with and damage various cellular components in non-cancerous tissues. The primary metabolites responsible for these off-target effects are acrolein and chloroacetaldehyde (CAA). nih.govresearchgate.netresearchgate.net

Acrolein: This highly reactive α,β-unsaturated aldehyde is a major contributor to the urotoxicity of Ifosfamide, leading to hemorrhagic cystitis. nih.gov Its reactivity allows it to readily bind to and deplete cellular glutathione (B108866), a key antioxidant, leading to increased oxidative stress. nih.gov Acrolein can also damage urothelial cells by directly interacting with cellular proteins and DNA.